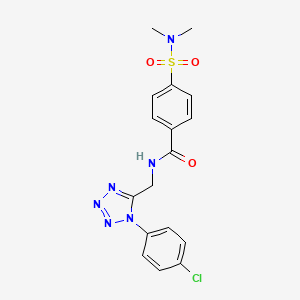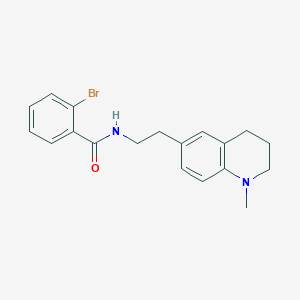
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurofibrillary Tangles and Beta-Amyloid Plaques Localization
A derivative of N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, [18F]FDDNP, was utilized in positron emission tomography (PET) studies to locate and quantify neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of Alzheimer's disease (AD) patients. This non-invasive technique aids in the diagnostic assessment of AD and monitoring responses to experimental treatments (Shoghi-Jadid et al., 2002).
Electron Transport in Organic Compounds
Research on naphthylamine-based compounds, including structures similar to this compound, indicated their potential as electron transporting materials (ETMs) in organic electronics. These materials demonstrated significant electron mobility, contributing to their application in organic light-emitting diodes (OLEDs) (Tse, Kwok, & So, 2006).
High-Performance Perovskite Solar Cells
A study introduced a nonfullerene electron transporting material based on naphthalene diimide (NDI) small molecules, showcasing over 20% power conversion efficiency in perovskite solar cells (PSCs). This material, related to the structure of this compound, offers a low-cost, one-step synthesis approach with enhanced stability and performance in PSC applications (Jung et al., 2018).
Allelochemical Stress in Aquatic Organisms
N-phenyl-2-naphthylamine, a compound structurally related to this compound, was found to exert oxidative stress and inhibit photosynthesis in Chlorella vulgaris. This allelochemical caused increased antioxidant enzyme activities, membrane detachment, and subcellular structure disruption, demonstrating its potential environmental impact and mechanism of toxicity (Qian et al., 2009).
Polymerization of Ethylene
A mechanistic study on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky anilinotropone ligands, akin to this compound, illustrated the production of branched polyethylenes. This research provides insights into the catalytic processes and potential industrial applications for polyethylene production (Jenkins & Brookhart, 2004).
Propiedades
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(21-11-10-18-6-4-5-9-20(18)16-21)24-12-13-25-14-15-27-22(17-25)19-7-2-1-3-8-19/h1-11,16,22H,12-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPPOUZYUDXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)




![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462089.png)


